Benzenesulfonic acid;undec-10-yn-1-ol
Description
Benzenesulfonic acid; undec-10-yn-1-ol is a compound combining benzenesulfonic acid (C₆H₅SO₃H) and undec-10-yn-1-ol (C₁₁H₂₀O) in a 1:1 molar ratio. Benzenesulfonic acid is a strong organic acid (pKa = -2.8) with high water solubility, widely used as a catalyst, surfactant, and intermediate in pharmaceuticals and dyes . Undec-10-yn-1-ol is a terminal alkyne-containing alcohol with a long hydrophobic chain. The combination likely forms a salt or complex, leveraging the sulfonic acid’s polarity and the alkyne’s reactivity.
Properties
CAS No. |
825651-64-7 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
benzenesulfonic acid;undec-10-yn-1-ol |
InChI |
InChI=1S/C11H20O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12;7-10(8,9)6-4-2-1-3-5-6/h1,12H,3-11H2;1-5H,(H,7,8,9) |
InChI Key |
BWBJHZVLEPVGKX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic Acid: Benzenesulfonic acid is typically prepared by the sulfonation of benzene using concentrated sulfuric acid.
Undec-10-yn-1-ol: The synthesis of undec-10-yn-1-ol can be achieved through various methods, including the reduction of undec-10-ynoic acid or the hydrolysis of undec-10-ynyl acetate.
Industrial Production Methods
Benzenesulfonic Acid: Industrial production of benzenesulfonic acid often involves continuous sulfonation with oleum (Monsanto Process) or continuous extraction processes.
Undec-10-yn-1-ol:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undec-10-yn-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Benzenesulfonic acid can be reduced to produce benzenesulfinic acid.
Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride or thionyl chloride are used for sulfonyl chloride formation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Benzenesulfinic acid.
Substitution: Sulfonamides, sulfonyl chlorides, esters.
Scientific Research Applications
Benzenesulfonic acid;undec-10-yn-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Exhibits antifungal activity and is used in the study of biological pathways.
Industry: Used in the esterification of fatty acids and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;undec-10-yn-1-ol involves its interaction with molecular targets and pathways. For instance, undec-10-yn-1-ol exhibits antifungal activity by disrupting fungal cell membranes . Benzenesulfonic acid, being a strong acid, can act as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Benzenesulfonic Acid; Undec-10-yn-1-ol
- Structure : Benzenesulfonic acid (aromatic sulfonic acid) + undec-10-yn-1-ol (C11 alcohol with terminal alkyne).
- Key Features : High acidity (due to -SO₃H), hydrophilicity from the sulfonic group, and reactivity from the alkyne.
Methanesulfonic Acid; Undec-10-yn-1-ol (1:1) ()
- Formula : C₁₂H₂₄O₄S (molecular mass: 264.38 g/mol).
- Key Differences: Methanesulfonic acid (-CH₃SO₃H) replaces benzenesulfonic acid, reducing aromaticity and molecular weight.
Benzenesulfonic Acid, C10-13 Alkyl Derivatives, Sodium Salt ()
- Structure : Sodium salts of benzenesulfonic acid with C10–13 alkyl chains.
- Key Differences : Lacks the alkyne group, reducing reactivity. Primarily used in detergents as surfactants.
10-Undecen-1-yl 4-Hydroxybenzoate ()
- Formula : C₁₈H₂₆O₃ (molecular mass: 290.4 g/mol).
- Key Differences: Ester derivative with a phenolic group instead of a sulfonic acid. Lower acidity (pKa ~4.5 vs.
Physical and Chemical Properties
*Estimated based on analogous structures.
Industrial and Pharmaceutical Relevance
- Catalysis : Benzenesulfonic acid’s strong acidity makes it effective in esterification and dehydration reactions . The alkyne in undec-10-yn-1-ol could enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer or drug conjugation .
- Surfactants : Compared to sodium alkyl benzenesulfonates (), the alkyne group may enhance micelle stability or enable functionalization in advanced detergents.
- Pharmaceuticals : Benzenesulfonic acid derivatives are used as besylate salts in drugs (e.g., imatinib mesylate) . The alkyne moiety could facilitate targeted drug delivery via bioorthogonal chemistry.
Market Trends and Production
- The global benzenesulfonic acid derivatives market is projected to grow at 4.6% CAGR, driven by demand in pharmaceuticals and detergents .
- Key players like BASF SE and Stepan Company dominate production , but niche compounds like benzenesulfonic acid; undec-10-yn-1-ol may cater to specialized sectors (e.g., bioconjugation reagents).
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